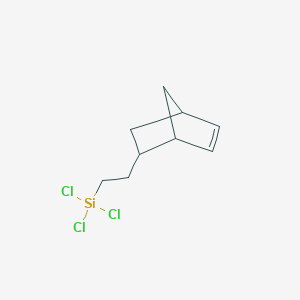

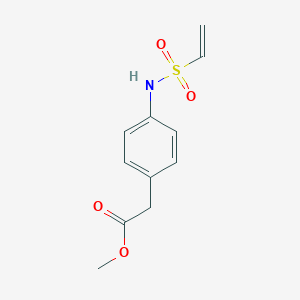

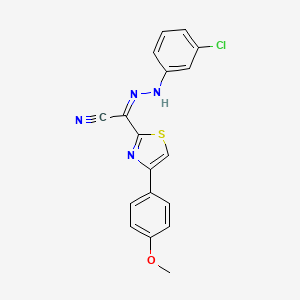

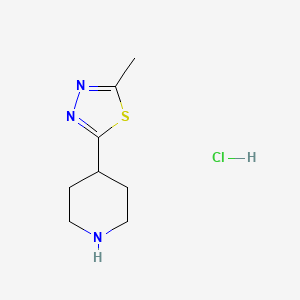

![molecular formula C21H17N3O6S B2571444 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941898-91-5](/img/structure/B2571444.png)

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

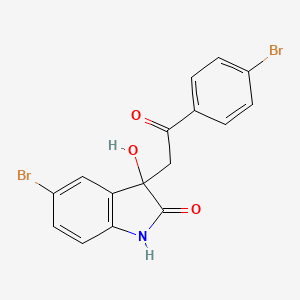

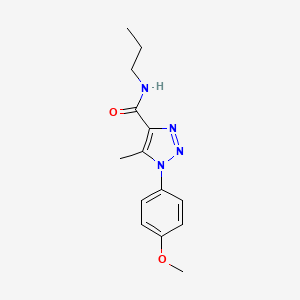

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazol ring and two benzo[d][1,3]dioxole rings . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines that were synthesized and evaluated for their antitumor activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit were synthesized using stable and readily available starting material . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles . Another study reported the use of PdCl2, xantphos, Cs2CO3, toluene, and reflux for 24 hours in the synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal structure of a similar compound, C17H13BN2O2, was determined to be orthorhombic with a = 10.0820 (14) Å, b = 13.1135 (19) Å, c = 20.644 (3) Å, V = 2729.4 Å3, Z = 8, Rgt(F) = 0.0373, wRref(F2) = 0.1005, T = 193 K .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been studied for their anti-inflammatory properties. Derivatives of this compound have shown promise in inhibiting COX-1 and COX-2 enzymes, which are key targets in reducing inflammation . These findings suggest potential applications in developing new anti-inflammatory drugs that could be more effective or have fewer side effects than current medications.

Antioxidant Properties

The benzo[d][1,3]dioxol moiety is known for its antioxidant activity. Research indicates that derivatives of our compound of interest could serve as potent antioxidants, which are crucial in protecting cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxol moiety. These compounds have demonstrated cytotoxic activity against various human tumor cell lines, including colon carcinoma and breast cancer cells . The ability to induce apoptosis and inhibit cell proliferation makes these derivatives valuable for further research as potential chemotherapeutic agents.

Antibacterial and Antimicrobial Effects

The structural features of the compound suggest potential antibacterial and antimicrobial applications. Compounds with similar structures have been reported to exhibit significant activity against a range of bacterial strains, which could lead to the development of new antibiotics to combat resistant bacteria .

Enzyme Inhibition

The compound’s structure is conducive to binding with various enzymes, potentially inhibiting their activity. This characteristic can be harnessed to study enzyme functions or to develop enzyme inhibitors that can be used to treat diseases where enzyme regulation is disrupted .

Neuroprotective Effects

Given the antioxidant properties and the potential for enzyme inhibition, derivatives of this compound may offer neuroprotective benefits. They could be used to explore treatments for neurodegenerative conditions where oxidative damage and enzyme dysfunction are contributing factors .

Mecanismo De Acción

While the exact mechanism of action of this specific compound is not clear from the search results, similar compounds have shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells . Another compound, CW209292, displays anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6S/c25-19(22-8-12-1-3-15-17(5-12)29-10-27-15)7-14-9-31-21(23-14)24-20(26)13-2-4-16-18(6-13)30-11-28-16/h1-6,9H,7-8,10-11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVKPMZNRRJEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)

![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)